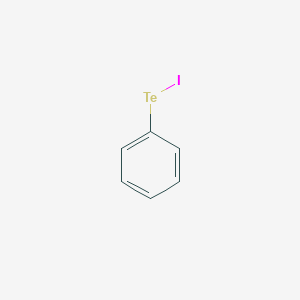
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene is a hydrocarbon compound with the molecular formula C14H18 It is a derivative of phenanthrene, characterized by the addition of hydrogen atoms and methyl groups, resulting in a saturated structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. The process includes the following steps:
Hydrogenation: Phenanthrene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Methylation: The hydrogenated product is then methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Utilizing large-scale hydrogenation reactors with efficient catalysts to ensure complete saturation of the phenanthrene ring.
Continuous Methylation: Implementing continuous flow reactors for the methylation step to enhance yield and efficiency.
化学反应分析
Types of Reactions
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 or Cl2 in the presence of light or a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: A similar compound without the methyl groups.
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Another derivative with additional alkyl groups.
Uniqueness
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and interactions with other molecules. This structural modification can lead to distinct properties and applications compared to its analogs.
属性
CAS 编号 |
52650-96-1 |
|---|---|
分子式 |
C16H22 |
分子量 |
214.35 g/mol |
IUPAC 名称 |
3,6-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C16H22/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3,5,9,12,14,16H,4,6-8,10H2,1-2H3 |
InChI 键 |
BBIRPKZHFUJOCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2CCC3=C(C2C1)C=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


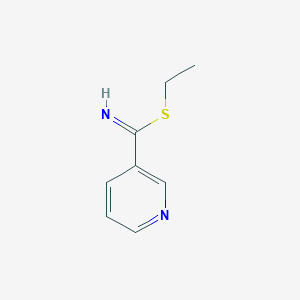

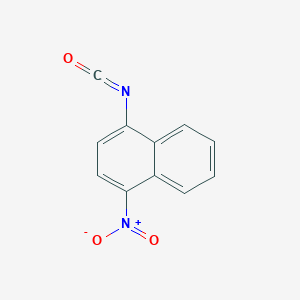
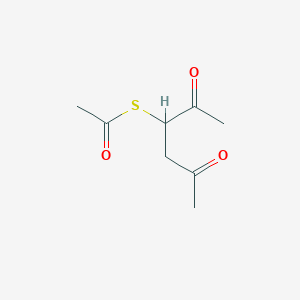
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)

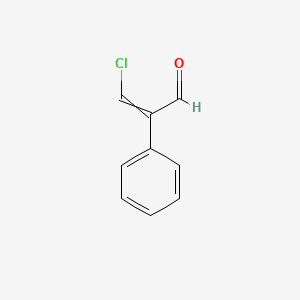
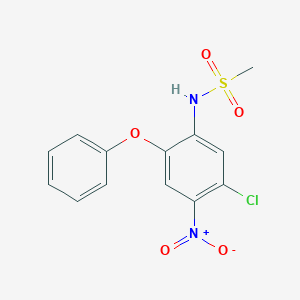
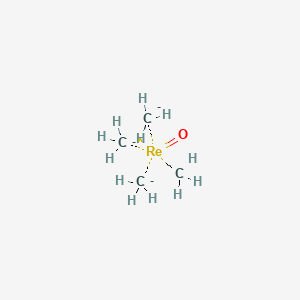
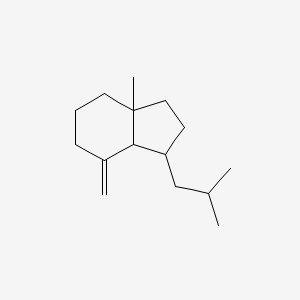
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
